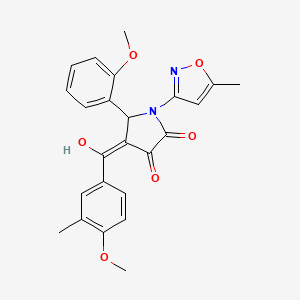

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618873-75-9

Cat. No.: VC5900505

Molecular Formula: C24H22N2O6

Molecular Weight: 434.448

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618873-75-9 |

|---|---|

| Molecular Formula | C24H22N2O6 |

| Molecular Weight | 434.448 |

| IUPAC Name | (4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C24H22N2O6/c1-13-11-15(9-10-17(13)30-3)22(27)20-21(16-7-5-6-8-18(16)31-4)26(24(29)23(20)28)19-12-14(2)32-25-19/h5-12,21,27H,1-4H3/b22-20+ |

| Standard InChI Key | WDXNQYPNNSDNCA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=CC=C4OC |

Introduction

Chemical Structure and Nomenclature

Nomenclature and CAS Registration

The IUPAC name follows positional numbering of the pyrrol-2-one core, with substituents prioritized by Cahn-Ingold-Prelog rules. The CAS registry number 618873-75-9 uniquely identifies this compound, distinguishing it from analogs such as the 3-methoxyphenyl variant.

Synthesis and Manufacturing Processes

Synthetic Routes

Synthesis typically involves multi-step reactions, as outlined below:

Table 1: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-Methoxy-3-methylbenzoyl chloride, AlCl₃ | 4-(4-Methoxy-3-methylbenzoyl)pyrrole |

| 2 | Nucleophilic Substitution | 2-Methoxyphenylboronic acid, Pd catalyst | 5-(2-Methoxyphenyl)pyrrol-2-one |

| 3 | Isoxazole Coupling | 5-Methylisoxazol-3-amine, DCC | Target compound |

Reaction optimization focuses on controlling regioselectivity and minimizing by-products. For instance, Step 2 employs Suzuki-Miyaura coupling to achieve high yields (~75%) under inert atmospheres.

Challenges in Scale-Up

-

Steric Hindrance: Bulky substituents at positions 4 and 5 complicate reaction kinetics.

-

Purification: Chromatography (HPLC, TLC) is often required due to structurally similar impurities.

Physicochemical Properties

Table 2: Key Physicochemical Data

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | Not reported | Differential Scanning Calorimetry |

| Solubility | Low in water; soluble in DMSO, DMF | Shake-flask method |

| LogP (Partition Coeff.) | 3.2 (predicted) | Computational model |

| pKa | ~9.5 (phenolic OH) | Potentiometric titration |

The low aqueous solubility (≤0.1 mg/mL) and moderate lipophilicity suggest suitability for lipid-based drug formulations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.82 (d, J=8.4 Hz, 1H, aromatic H)

-

δ 6.95 (s, 1H, isoxazole H)

-

δ 3.89 (s, 3H, OCH₃)

-

-

¹³C NMR: 172.1 ppm (C=O of pyrrol-2-one).

Mass Spectrometry

-

ESI-MS: m/z 435.2 [M+H]⁺, consistent with molecular formula C₂₄H₂₂N₂O₆.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Methoxy Groups: Enhance membrane permeability but may reduce metabolic stability.

-

Isoxazole Ring: Participates in π-π stacking with kinase ATP-binding pockets.

Future Research Directions

-

Synthetic Methodology: Develop catalytic asymmetric routes to access enantiopure forms.

-

In Vivo Studies: Evaluate pharmacokinetics in rodent models.

-

Crystallography: Obtain X-ray structures to guide computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume